molecular formula C10H9NO2 B1618907 1-Methoxyindole-3-carbaldehyde CAS No. 67282-55-7

1-Methoxyindole-3-carbaldehyde

Cat. No.: B1618907
CAS No.: 67282-55-7
M. Wt: 175.18 g/mol
InChI Key: NFGIENSPALNOON-UHFFFAOYSA-N
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Description

1-Methoxyindole-3-carbaldehyde, also known as 1-METHOXYINDOLE-3-CARBOXALDEHYDE, is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is a member of indoles .


Synthesis Analysis

This compound can be synthesized from 1-methoxy-1H-indole-3-carbonitrile . It is also a versatile electrophile that reacts regioselectively at the 2-position with various types of nucleophiles, providing 2-substituted indole-3-carbaldehydes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cn1cc(C=O)c2ccccc12 . This indicates that it has a heterocyclic indole ring with a methoxy group at the 1-position and a carbaldehyde group at the 3-position.


Chemical Reactions Analysis

This compound is a versatile electrophile that reacts regioselectively at the 2-position with various types of nucleophiles, providing 2-substituted indole-3-carbaldehydes . It is also used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 51 °C and a boiling point of 109-110 °C under a pressure of 0.06 Torr . It has a predicted density of 1.16±0.1 g/cm3 .

Scientific Research Applications

Electrophilic Reactions

1-Methoxyindole-3-carbaldehyde has been identified as a versatile electrophile. It reacts regioselectively at the 2-position with various nucleophiles to yield 2-substituted indole-3-carbaldehydes. This compound is a natural product isolated from radish as a phytoalexin, demonstrating its significance in organic chemistry and natural product synthesis (Yamada, Shinmyo, Nakajou, & Somei, 2012).

Total Synthesis

The compound plays a crucial role in the total synthesis of naturally occurring organic molecules. An efficient total synthesis of 9-methoxycarbazole-3-carbaldehyde, a natural product, was achieved based on a methodology involving 1-methoxyindoles. This highlights its utility in complex organic syntheses (Selvakumar et al., 2003).

Spectral Analysis

Research has also focused on the synthesis, reactions, and spectral analysis of 1-methoxyindoles, including this compound. The compound’s behavior under various chemical reactions and its spectral properties are crucial for understanding its chemistry and potential applications (Acheson et al., 1979).

Metabolic Reactions

In the field of biochemistry, studies have explored the metabolic reactions involving this compound. For instance, the O-demethylation of 1-methoxyindole-3-carboxylic acid in vitro suggests novel metabolic pathways for N-methoxyindoles, contributing to our understanding of biological reactivity and pharmacological activity (Nwankwo, 1991).

Photophysical Properties

The study of photophysical properties of molecules related to this compound, such as 1-methoxypyrene-2-carbaldehyde, contributes to our understanding of excited state intramolecular proton transfer phenomena. This research is significant for applications in photochemistry and molecular electronics (Yin et al., 2016).

Synthesis of Novel Compounds

This compound is pivotal in the synthesis of various novel compounds. For example, its role in the total synthesis of 1-methoxycanthin-6-one demonstrates its importance in creating biologically active compounds (Suzuki et al., 2004).

Safety and Hazards

1-Methoxyindole-3-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

1-Methoxyindole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in inherently sustainable multicomponent reactions . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name

1-methoxyindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGIENSPALNOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327976
Record name 1-methoxyindole-3-carbaldehyde
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methoxy-1H-indole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67282-55-7
Record name 1-Methoxyindole-3-carboxaldehyde
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Record name 1-methoxyindole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-1H-indole-3-carbaldehyde
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Record name 1-Methoxy-1H-indole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 51 °C
Record name 1-Methoxy-1H-indole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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